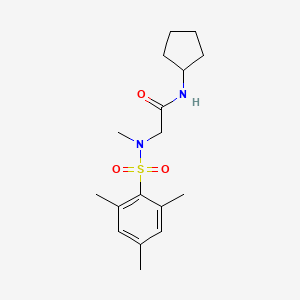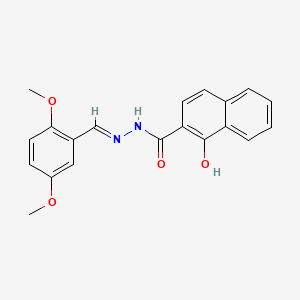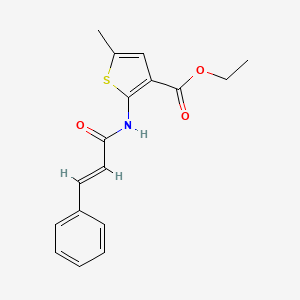
N~1~-cyclopentyl-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclopentyl-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide, also known as CSP3, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CSP3 belongs to the class of compounds called amides and has a unique chemical structure that makes it an attractive candidate for drug development.
Mécanisme D'action
The mechanism of action of N~1~-cyclopentyl-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in disease progression. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in the development of cancer and other diseases.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to reduce the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been shown to reduce fibrosis by inhibiting the production of collagen and other extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~1~-cyclopentyl-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide is its high potency and selectivity, which makes it an attractive candidate for drug development. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for research on N~1~-cyclopentyl-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N~1~-cyclopentyl-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of cyclopentylamine with mesitylene sulfonyl chloride to form N~1~-cyclopentyl-N~2~-(mesitylsulfonyl)glycinamide. This intermediate is then reacted with methyl iodide to form this compound, which is the final product.
Applications De Recherche Scientifique
N~1~-cyclopentyl-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In addition, this compound has been shown to be effective in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-12-9-13(2)17(14(3)10-12)23(21,22)19(4)11-16(20)18-15-7-5-6-8-15/h9-10,15H,5-8,11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJIHIARERMGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5862261.png)
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5862262.png)
![3-(isobutyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5862269.png)
![3-methyl-N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5862270.png)



![2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide](/img/structure/B5862292.png)

![6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5862312.png)
![3-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5862323.png)

![N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5862333.png)
